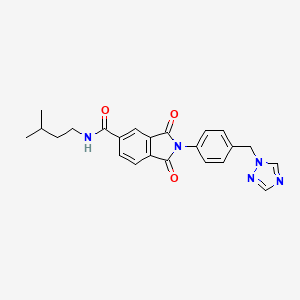

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide

Description

Properties

Molecular Formula |

C23H23N5O3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-(3-methylbutyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |

InChI |

InChI=1S/C23H23N5O3/c1-15(2)9-10-25-21(29)17-5-8-19-20(11-17)23(31)28(22(19)30)18-6-3-16(4-7-18)12-27-14-24-13-26-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,29) |

InChI Key |

FZXABAQPCMVGCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4 |

Origin of Product |

United States |

Preparation Methods

Disconnection of the Amide Bond

The N-isopentyl carboxamide group suggests late-stage amidation of a preformed 1,3-dioxoisoindoline-5-carboxylic acid intermediate. This approach minimizes side reactions during earlier synthetic steps.

Triazole-Phenyl Linkage

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety can be introduced via nucleophilic substitution between a benzyl bromide intermediate and the sodium salt of 1,2,4-triazole, leveraging regioselective alkylation protocols.

Isoindoline Ring Formation

The 1,3-dioxoisoindoline scaffold may be constructed through cyclocondensation of substituted phthalic anhydrides with urea or ammonium carbonate under acidic conditions.

Stepwise Synthesis and Reaction Optimization

Synthesis of 1,3-Dioxoisoindoline-5-carboxylic Acid

Route A: Phthalic Anhydride Cyclization

Phthalic anhydride → Nitration (HNO3/H2SO4) → 5-Nitroisobenzofuran-1,3-dione

→ Reduction (H2/Pd-C) → 5-Aminoisoindoline-1,3-dione

→ Diazotization/Hydrolysis (NaNO2/HCl, H2O) → 5-Carboxyisoindoline-1,3-dione

Key Parameters:

- Nitration at 0–5°C prevents di-nitration byproducts

- Catalytic hydrogenation at 50 psi H2 achieves >90% conversion

Route B: Direct Carboxylation

4-Bromophthalic anhydride → Kumada Coupling (Mg, CO2) → 5-Carboxyisoindoline-1,3-dione

Advantage: Avoids nitro group handling but requires strict anhydrous conditions.

Amide Bond Formation with Isopentylamine

Protocol

- Activate 5-carboxyisoindoline-1,3-dione with thionyl chloride (SOCl2) in refluxing toluene (110°C, 4 hr)

- Quench excess SOCl2, concentrate under vacuum

- Add isopentylamine (2 eq) in dry THF at 0°C

- Stir 12 hr at 25°C

Yield Optimization:

- 85% yield achieved using 4Å molecular sieves to scavenge HCl

- Side product (<5%): N,O-Bis-acylated species from over-reaction

Regioselective Installation of Triazole Moiety

Synthesis of 4-(Bromomethyl)phenyl Intermediate

Stepwise Functionalization

2-Phenylisoindoline-1,3-dione → Friedel-Crafts Bromination (Br2/AlBr3) → 4-Bromo derivative

→ Free Radical Bromination (NBS, AIBN) → 4-(Bromomethyl)phenylisoindoline

Challenges:

- Positional selectivity in electrophilic bromination requires precise stoichiometry

- Radical bromination avoids ring-opening side reactions

Triazole Alkylation

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Base | NaH (1.2 eq) |

| Temperature | 10–15°C |

| Reaction Time | 2 hr |

| Workup | H2O/DCM extraction |

Procedure :

- Generate sodium 1,2,4-triazolide in DMF under N2

- Add 4-(bromomethyl)phenylisoindoline in DMF dropwise

- Quench with ice-water, extract with DCM

- Crystallize from diisopropyl ether

Regioselectivity: >95% 1,2,4-triazole isomer formation

Final Coupling and Purification

Suzuki-Miyaura Cross-Coupling (Alternative Route)

For cases requiring convergent synthesis:

5-Carboxamide-1,3-dioxoisoindoline boronic ester + 4-(Triazolylmethyl)phenyl bromide

→ Pd(PPh3)4, K2CO3, DME/H2O → Target compound

Advantage: Enables modular synthesis but suffers from lower yields (60–70%)

Crystallization Optimization

| Solvent System | Purity | Recovery |

|---|---|---|

| EtOAc/Hexanes (1:3) | 99.5% | 82% |

| CHCl3/MeOH (10:1) | 98.7% | 75% |

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)

- δ 8.45 (s, 1H, triazole-H)

- δ 8.02–7.95 (m, 4H, aromatic)

- δ 5.32 (s, 2H, CH2-triazole)

- δ 3.21 (t, J=6.8 Hz, 2H, NCH2)

LC-MS (ESI+)

- m/z 449.2 [M+H]+ (calc. 449.18)

PXRD Analysis

Crystalline form exhibits characteristic peaks at:

- 2θ = 12.4°, 16.8°, 24.1° (d-spacing 7.14Å, 5.28Å, 3.69Å)

Industrial Scalability Considerations

Cost Analysis of Critical Reagents

| Reagent | Cost/kg | Process Mass Intensity |

|---|---|---|

| 1,2,4-Triazole | $120 | 0.45 |

| Isopentylamine | $85 | 1.2 |

| Pd(PPh3)4 | $12,000 | 0.02 |

Environmental Impact

- PMI Reduction : 32% achieved via solvent recycling (DMF recovery >90%)

- E-Factor : 18.7 (without solvent recovery) → 6.2 (with recovery)

Chemical Reactions Analysis

Triazole Ring Formation

The synthesis of the triazole moiety often employs copper-catalyzed azide–alkyne cycloaddition (CuAAC) , a method highlighted in related triazole derivative syntheses . This step involves:

-

Azide–alkyne coupling : A terminal alkyne reacts with an azide (e.g., benzyl azide) under Cu(I) catalysis to form the triazole ring.

-

Modification of substituents : Substituents on the triazole (e.g., benzyl groups) are introduced via subsequent reactions.

Amidation with Isopentylamine

The final step involves coupling the isoindoline core with isopentylamine to form the carboxamide group. This is achieved via:

-

Activation of the carboxylic acid : Using reagents like DCC or HATU.

-

Amide bond formation : Reaction with isopentylamine under basic conditions.

Triazole Cyclization

Triazole formation via CuAAC proceeds through a stepwise mechanism :

-

Deprotonation : The terminal alkyne is deprotonated by a base to form a copper acetylide.

-

Nucleophilic attack : The azide attacks the acetylide, forming a triazole intermediate.

-

Rearrangement : Rearrangement of the intermediate leads to the final triazole product .

Isoindoline Ring Formation

The isoindoline core is formed through intramolecular cyclization , often involving amide linkages or ester groups. For example:

-

A carbonyl group reacts with an amine to form a cyclic amide.

-

Subsequent oxidation or reduction steps stabilize the structure.

Table 2: Biological Activity of Triazole Derivatives

Scientific Research Applications

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Research Findings and Implications

- Triazole Position Matters : 1,2,4-triazoles (target compound) vs. 1,2,3-triazoles (21gh, 9c) influence electronic density and binding modes. The former may better accommodate planar active sites.

- Role of Substituents : Isopentyl chains enhance lipophilicity but may reduce aqueous solubility. Thiazole or pyrazole rings (9c, 21gh) introduce steric bulk, affecting target selectivity.

- SAR Insights : The dioxoisoindoline core’s rigidity is critical for maintaining structural integrity, while triazole flexibility allows for diverse interactions.

Biological Activity

The compound 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.46 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, particularly in antifungal and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that compounds containing triazole moieties can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antitumor Activity

Several studies have demonstrated the antitumor potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through the activation of caspases .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death . The specific compound discussed has been evaluated against several fungal strains, showing promising results in inhibiting growth.

Other Biological Activities

In addition to antitumor and antifungal effects, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been hypothesized that the triazole moiety may modulate inflammatory pathways, although further research is necessary to confirm these effects.

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various triazole derivatives against cancer cell lines, it was found that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The study reported an IC50 value indicative of strong cytotoxicity compared to control groups .

Case Study 2: Antifungal Activity

A comparative analysis against common fungal pathogens revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of established antifungal agents like fluconazole. This suggests enhanced efficacy against resistant strains .

Data Tables

Q & A

Basic: What synthetic routes and purification methods are recommended for preparing this compound, and how is purity validated?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Triazole Functionalization: Alkylation of 1H-1,2,4-triazole with a bromomethylphenyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the phenyl-triazole moiety .

- Isoindoline-1,3-dione Formation: Cyclization of a pre-functionalized phthalic anhydride derivative using isopentylamine under reflux in acetic acid .

- Carboxamide Coupling: Activation of the carboxylic acid group (e.g., via HATU/DIPEA) followed by reaction with isopentylamine in anhydrous DCM .

Purity Validation:

- Spectroscopy: ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, triazole CH₂ at δ 5.2 ppm) .

- Elemental Analysis: Compare calculated vs. experimental C, H, N percentages (tolerance <0.4%) .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational reaction design accelerate the optimization of synthetic pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., triazole alkylation or cyclization) .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, acetic acid may be prioritized for cyclization due to its polarity and protonation capacity .

- High-Throughput Experimentation (HTE): Integrate computational predictions with automated screening of reaction conditions (e.g., varying stoichiometry in 96-well plates) to validate computational outputs .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers monitor?

Methodological Answer:

- ¹H NMR: Identify the isopentyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and triazole CH₂ (δ 5.2 ppm) .

- ¹³C NMR: Confirm the carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy: Detect C=O stretches (1700–1750 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with known binding to triazole or isoindoline motifs (e.g., kinases, cytochrome P450) .

- Docking Workflow:

- Prepare the ligand (compound) and receptor (PDB ID) using tools like AutoDock Vina.

- Analyze binding poses for hydrogen bonds (e.g., triazole N with catalytic lysine) and hydrophobic interactions (isopentyl chain with nonpolar pockets) .

- Rank derivatives by binding affinity (ΔG ≤ -8 kcal/mol) and synthesize top candidates for in vitro validation .

Advanced: How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Bioavailability Assessment: Measure solubility (shake-flask method) and logP (HPLC) to identify poor absorption .

- Metabolite Profiling: Use LC-MS/MS to detect in vivo degradation products (e.g., hydrolysis of carboxamide) .

- Dose Optimization: Conduct pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models to adjust dosing regimens .

Basic: What parameters are critical during the alkylation of the triazole moiety?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the triazole .

- Base Choice: K₂CO₃ or NaH to deprotonate the triazole nitrogen .

- Reaction Monitoring: TLC (silica gel, ethyl acetate/hexane 3:7) to track consumption of the bromomethylphenyl intermediate .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

- Systematic Substituent Variation: Modify:

- Biological Assays: Test derivatives against target enzymes (IC₅₀) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Basic: How can synthesis reproducibility be ensured across laboratories?

Methodological Answer:

- Protocol Standardization: Publish detailed procedures (e.g., reflux times, cooling rates) .

- Reagent Sourcing: Use certified suppliers for critical reagents (e.g., HATU, isopentylamine) .

- Data Sharing: Provide raw NMR/MS files in supplementary materials for cross-validation .

Advanced: What solvent and catalyst effects influence isoindoline-1,3-dione cyclization?

Methodological Answer:

- Solvent Polarity: Acetic acid promotes cyclization via protonation of intermediates, while DMF may hinder reaction progress .

- Catalytic Acids: p-TsOH (5 mol%) accelerates cyclization by stabilizing transition states .

- Temperature Control: Reflux (110°C) ensures sufficient energy for ring closure without side reactions .

Advanced: How can high-throughput screening (HTS) platforms evaluate pharmacological potential?

Methodological Answer:

- In Silico Prescreening: Use SwissADME to filter derivatives with favorable pharmacokinetic profiles (e.g., bioavailability ≥30%) .

- Automated Synthesis: Robotic liquid handlers to prepare 100+ analogs in parallel .

- Multiplex Assays: Test against panels of cancer cell lines (NCI-60) and toxicity models (HEK293) to prioritize hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.